Ácido 2-fluoro-4-(4-nitrofenil)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

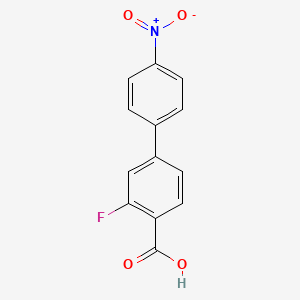

2-Fluoro-4-(4-nitrophenyl)benzoic acid is a chemical compound with the molecular formula C7H4FNO4 . It appears as a white to pale cream or pale yellow to yellow crystalline powder .

Synthesis Analysis

The synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid involves several steps. One method starts with 4-fluoro-2-nitro-benzonitrile, which is suspended in HBr and heated at 130 °C for 6.5 hours . Another method involves nitration of o-methylphenol to generate a key intermediate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidation of methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(4-nitrophenyl)benzoic acid consists of a benzene ring with a fluoro group and a nitro group attached to it . The molecular weight of the compound is 185.109 Da .Chemical Reactions Analysis

The compound has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion . It can also enhance the binding of insulin to adipocytes .Physical and Chemical Properties Analysis

2-Fluoro-4-(4-nitrophenyl)benzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 352.5±27.0 °C at 760 mmHg, and a flash point of 167.0±23.7 °C . It has a molar refractivity of 39.7±0.3 cm3, and a molar volume of 118.0±3.0 cm3 .Aplicaciones Científicas De Investigación

Radiofluoración indirecta de biomoléculas

Los ésteres activados con 4-nitrofenilo, que se pueden derivar del ácido 2-fluoro-4-(4-nitrofenil)benzoico, son sintonizadores superiores para la radiofluoración indirecta de biomoléculas . Este proceso implica el uso de un éster activado marcado con 18F, un método estándar para el radiomarcado indirecto . El uso de ésteres activados con 4-nitrofenilo (PNP) permite la preparación rápida de sintonizadores de acilación marcados con 18F en un solo paso .

Agentes antimicobacterianos

Los ácidos 5-fenil-furano-2-carboxílicos, que se pueden derivar del ácido 2-fluoro-4-(4-nitrofenil)benzoico, han surgido como una nueva y prometedora clase de agentes antimicobacterianos . Estos compuestos tienen la capacidad de interferir con la homeostasis del hierro, lo cual es crucial para la supervivencia y proliferación de las micobacterias .

Síntesis de nuevos compuestos bioactivos

El ácido 2-fluoro-4-(4-nitrofenil)benzoico se puede utilizar en la síntesis de nuevos derivados del ácido 4-fluorobenzoico como compuestos bioactivos . Estos compuestos pueden tener diversas aplicaciones en química medicinal y descubrimiento de fármacos .

Unión de biomoléculas a una matriz

El ácido 2-fluoro-4-(4-nitrofenil)benzoico se puede utilizar en la síntesis de 4-fluoro-3-nitrofenilazida . Este compuesto se puede utilizar para manipular la unión de biomoléculas a una matriz de forma escalonada .

Mecanismo De Acción

Mode of Action

It is known that the compound contains a nitrophenyl group, which can undergo various chemical reactions, potentially influencing its interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of other complex molecules , suggesting that this compound may also be involved in various biochemical reactions.

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-4-(4-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZCAUZHVJLLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718370 |

Source

|

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-47-8 |

Source

|

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)